

N-(4-aminophenyl)butanamide as a synthetic building block in organic chemistry

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)butanamide

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N-(4-aminophenyl)butanamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-aminophenyl)butanamide is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary aromatic amine and an amide functionality, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of more complex molecules with a wide range of biological activities and material properties. This guide provides a comprehensive overview of its synthesis, characterization, and applications as a synthetic building block.

Synthesis of N-(4-aminophenyl)butanamide

The synthesis of **N-(4-aminophenyl)butanamide** can be achieved through two primary routes: the acylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)butanamide.

Route 1: Acylation of p-Phenylenediamine

This method involves the direct reaction of p-phenylenediamine with a butanoylating agent such as butyryl chloride or butyric anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or butyric acid byproduct.

Route 2: Reduction of N-(4-nitrophenyl)butanamide

This two-step approach first involves the synthesis of N-(4-nitrophenyl)butanamide by acylating 4-nitroaniline with a butanoylating agent. The intermediate nitro compound is then reduced to the desired **N-(4-aminophenyl)butanamide**. This reduction can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems.^[1]

Experimental Protocols

Protocol 1: Synthesis of **N-(4-aminophenyl)butanamide** via Acylation of p-Phenylenediamine

- Materials: p-Phenylenediamine, butyryl chloride, triethylamine (TEA), and dichloromethane (DCM).
- Procedure:
 - Dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
 - Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
 - Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled solution with continuous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford **N-(4-aminophenyl)butanamide**.

Protocol 2: Synthesis of **N-(4-aminophenyl)butanamide** via Reduction of N-(4-nitrophenyl)butanamide

Step A: Synthesis of N-(4-nitrophenyl)butanamide

- Materials: 4-Nitroaniline, butyric anhydride, and pyridine.
- Procedure:
 - In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) in pyridine.
 - Add butyric anhydride (1.2 equivalents) to the solution.
 - Heat the reaction mixture at 60-80 °C for 4-6 hours.
 - After cooling to room temperature, pour the reaction mixture into ice-water.
 - Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-nitrophenyl)butanamide.

Step B: Reduction of N-(4-nitrophenyl)butanamide

- Materials: N-(4-nitrophenyl)butanamide, iron powder, acetic acid, and ethanol/water mixture.
- Procedure:
 - Suspend N-(4-nitrophenyl)butanamide (1.0 equivalent) in a mixture of ethanol and water.
 - Add iron powder (3.0-5.0 equivalents) and a catalytic amount of acetic acid.
 - Heat the mixture to reflux and stir vigorously for 2-4 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
 - Concentrate the filtrate under reduced pressure to remove ethanol.
 - Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield **N-(4-aminophenyl)butanamide**.

Physicochemical and Spectroscopic Data

While a dedicated entry with experimental data for **N-(4-aminophenyl)butanamide** is not readily available from all commercial suppliers, the following table summarizes its basic properties and predicted spectroscopic data based on the analysis of structurally similar compounds.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O
Molecular Weight	178.23 g/mol
CAS Number	116884-02-7
Appearance	Predicted: Off-white to light brown solid
Melting Point	Not reported
Solubility	Soluble in methanol, ethanol, DMSO, DMF

Spectroscopic Data	Predicted Chemical Shifts (δ ppm) or Wavenumber (cm ⁻¹)
¹ H NMR (400 MHz, DMSO-d ₆)	~9.5 (s, 1H, NH-amide), 7.2-7.4 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 4.9 (s, 2H, NH ₂), 2.1 (t, 2H, -CH ₂ -CO), 1.5 (sextet, 2H, -CH ₂ -), 0.9 (t, 3H, -CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	~171 (C=O), ~145 (C-NH ₂), ~128 (C-NH), ~121 (Ar-CH), ~114 (Ar-CH), ~38 (-CH ₂ -CO), ~19 (-CH ₂ -), ~14 (-CH ₃)
IR (KBr, cm ⁻¹)	~3400-3200 (N-H stretching), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), ~1650 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), ~1600, 1500 (Ar C=C stretching)
Mass Spectrometry (EI)	m/z (%): 178 (M ⁺), 108 ([M-C ₄ H ₆ O] ⁺), 92, 77

Applications as a Synthetic Building Block

N-(4-aminophenyl)butanamide serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of bioactive compounds. The primary amino group provides a nucleophilic site for further functionalization, such as amide or sulfonamide bond formation, alkylation, or participation in cyclization reactions to form heterocyclic systems.

Synthesis of DNA Methyltransferase Inhibitors

A notable application of the N-(4-aminophenyl) scaffold is in the design of DNA methyltransferase (DNMT) inhibitors. DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing. Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. Inhibitors of DNMTs can reverse this process, leading to the re-expression of these critical genes.

Derivatives of N-(4-aminophenyl)benzamide have been synthesized and evaluated as analogues of the known DNMT inhibitor SGI-1027.[2] These syntheses typically involve the coupling of a substituted benzoic acid with an N-(4-aminophenyl) derivative, highlighting the utility of this core structure.

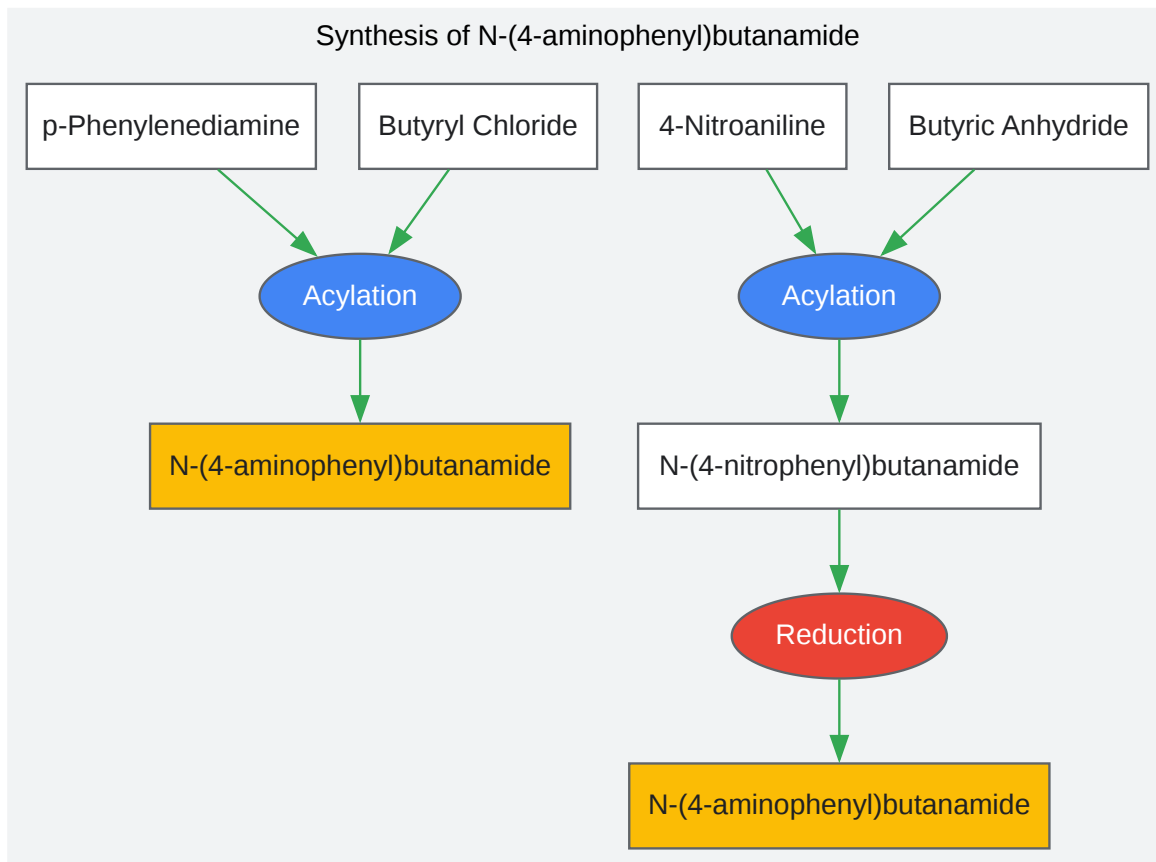
This protocol describes the synthesis of an analogue where a quinoline moiety is coupled to the amino group of an N-(4-aminophenyl)acetamide derivative, which is structurally related to **N-(4-aminophenyl)butanamide**.

- Materials: N-(4-aminophenyl)acetamide, 4-chloroquinoline, and a suitable solvent and base (e.g., N,N-dimethylformamide (DMF) and potassium carbonate).
- Procedure:
 - To a solution of N-(4-aminophenyl)acetamide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
 - Add 4-chloroquinoline (1.1 equivalents) to the mixture.
 - Heat the reaction mixture at 100-120 °C for 12-24 hours.

- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it into water.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired N-(4-(quinolin-4-ylamino)phenyl)acetamide.

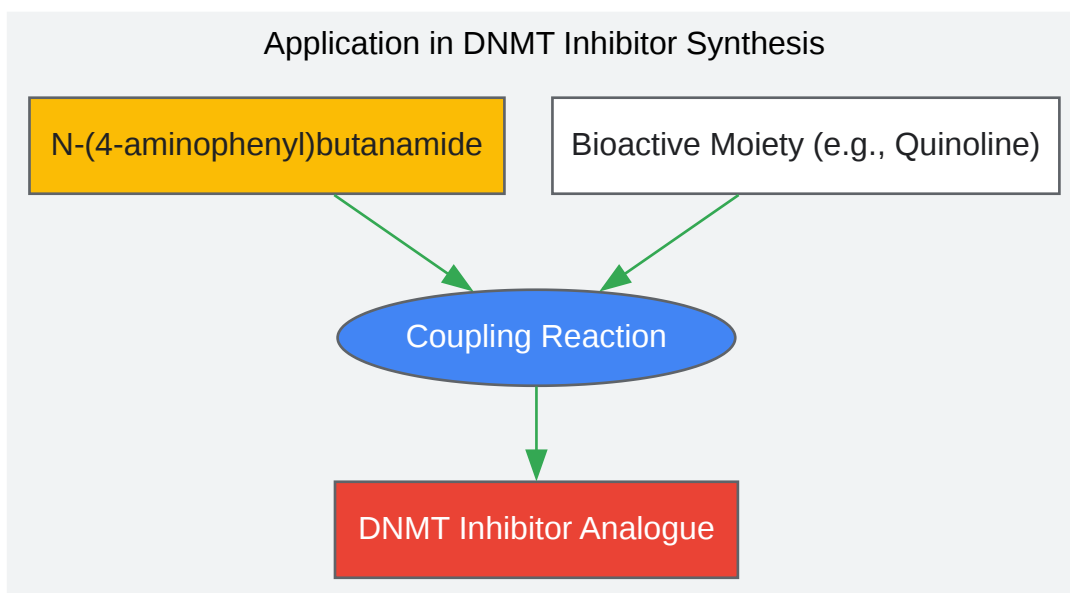
Logical Relationships and Workflows

The synthesis and application of **N-(4-aminophenyl)butanamide** can be represented in various logical workflows and pathways.



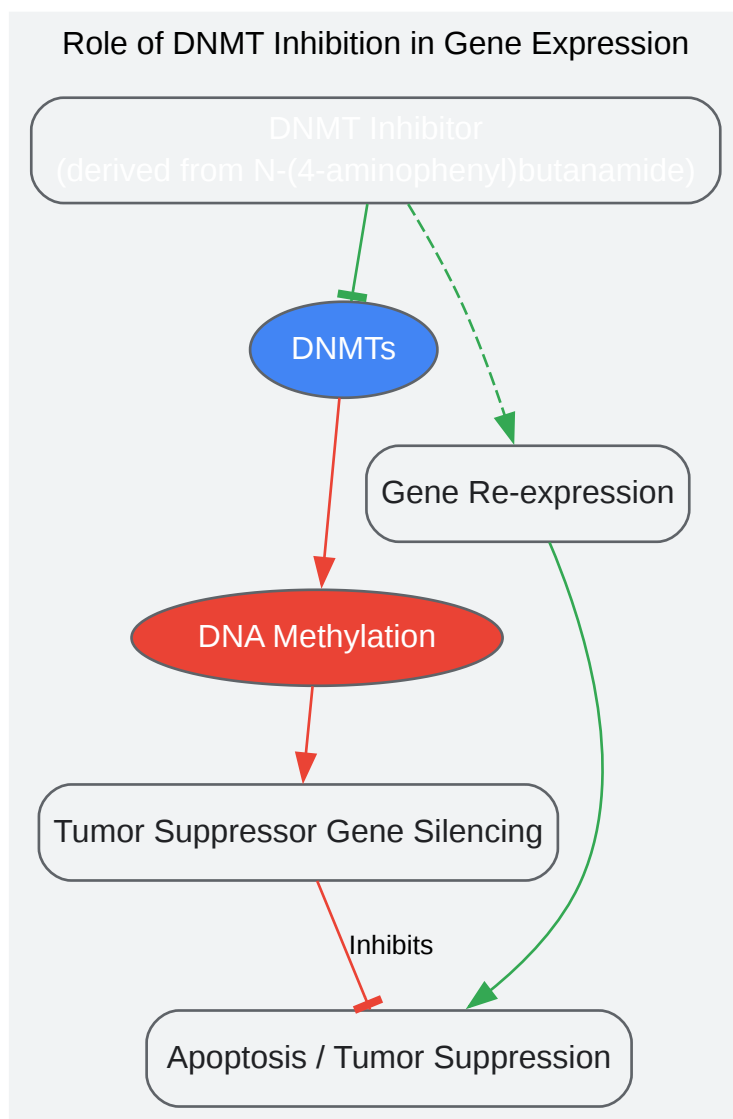
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Caption: Synthetic routes to **N-(4-aminophenyl)butanamide**.



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Caption: General workflow for synthesizing DNMT inhibitors.



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Caption: Simplified signaling pathway of DNMT inhibition.

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